molecular formula C11H11BrN2 B1610928 2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine CAS No. 198209-31-3

2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

Cat. No.: B1610928
CAS No.: 198209-31-3
M. Wt: 251.12 g/mol
InChI Key: AEKQCMMJOMDJPC-UHFFFAOYSA-N
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Description

Structural Characterization and IUPAC Nomenclature

The compound’s systematic IUPAC name, This compound , reflects its substituent positions and ring systems. Key structural features include:

Property Value Source
Molecular formula C₁₁H₁₁BrN₂
Molecular weight 251.12 g/mol
SMILES notation CC1=CC=C(C)N1C2=CC=CC(Br)=N2
X-ray diffraction data Not reported

The pyridine ring (6-membered) and pyrrole ring (5-membered) are connected at the pyridine’s 6-position. Bromine occupies the pyridine’s 2-position, while methyl groups reside on the pyrrole’s 2- and 5-positions. Computational studies suggest moderate aromaticity due to electron delocalization across both rings.

Historical Development in Heterocyclic Chemistry

The synthesis of brominated pyrrolopyridines emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Key milestones include:

  • Pyrrole chemistry : Isolated in 1834, pyrrole’s electrophilic substitution patterns (e.g., bromination at α-positions) laid groundwork for functionalizing related systems.
  • Pyridine derivatives : Early work on pyridine bromination (e.g., 2-bromopyridine) enabled the development of regioselective coupling strategies.
  • Modern applications : The compound’s synthesis leverages Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling, reflecting innovations in catalytic methods.

The Royal Society of Chemistry’s Heterocyclic and Synthesis Group has emphasized such compounds in catalytic and medicinal research since 1967.

Positional Isomerism in Brominated Pyrrolopyridine Systems

Positional isomerism arises from varying bromine and substituent locations. Examples include:

Isomer CAS Number Key Differences
5-Bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine 228710-82-5 Bromine at pyridine 5-position
4-Bromo-1H-pyrrolo[2,3-b]pyridine 348640-06-2 Fused pyrrolopyridine system

Synthetic control : Isomer distribution depends on reaction conditions. For example, bromination of 2-(2,5-dimethylpyrrol-1-yl)pyridine in carbon tetrachloride yields 85% 2-bromo isomer, while acetic acid favors 5-bromo products. Constitutional isomers exhibit distinct physicochemical properties, such as melting points and binding affinities.

Properties

IUPAC Name

2-bromo-6-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKQCMMJOMDJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573519
Record name 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198209-31-3
Record name 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Buchwald–Hartwig Coupling

  • This method uses palladium catalysts to couple 2,6-dibromopyridine with pyrrole derivatives.
  • The reaction selectively substitutes one bromine atom with the pyrrole nitrogen.
  • Conditions typically involve palladium catalysts, ligands, and bases under inert atmosphere.
  • Advantages include high selectivity and good yields.

Copper-Catalyzed Coupling

  • Copper catalysts offer a lower-cost alternative to palladium.
  • Copper-catalyzed C–N bond formation has been developed to prepare 2-bromo-6-substituted pyridines.
  • This method can tolerate a variety of amines and heterocycles.
  • However, control over halogen selectivity can be less precise compared to palladium systems.

Metal-Free Coupling Methods

  • Recent advances have demonstrated metal-free, site-selective C–N bond-forming reactions between polyhalogenated pyridines and pyrroles.
  • These methods rely on activation of the C–F bond or selective nucleophilic aromatic substitution.
  • The site-selectivity can be tuned by the type of N-heteroaromatic ring and halogen substituents.
  • Metal-free methods avoid the use of expensive or toxic metal catalysts and can proceed under mild conditions.

Preparation method summary:

Step Description Conditions/Details
1 Grignard reaction of 2,5-dibromopyridine with Grignard reagent (e.g., isopropyl magnesium chloride) Solvent: tetrahydrofuran (THF), temperature 0–20 °C, protective atmosphere (N₂)
2 Addition of DMF to form aldehyde group DMF added in 2–50 molar excess, reaction under inert atmosphere
3 Acidification and extraction Acidic reagent (HCl, acetic acid, etc.) to pH 1–4, extraction with organic solvents (ethyl acetate, toluene)
4 Crystallization and drying Solvents such as toluene or ethyl acetate used for crystallization

Yields and Purity:

  • Yields range from 80% to 86% with purity above 98% in optimized conditions.
  • Reaction times and temperatures are carefully controlled to maximize yield and purity.

Representative Reaction Conditions for C–N Bond Formation (Coupling with Pyrrole)

Parameter Typical Conditions Notes
Catalyst Pd-based or Cu-based catalysts, or metal-free conditions Choice affects selectivity and cost
Base K₂CO₃, K₃PO₄, or organic bases Affects reaction rate and yield
Solvent DMSO, DMF, DMA, or NMP Polar aprotic solvents preferred
Temperature 50–110 °C Optimized for best yield and selectivity
Reaction Time Several hours to overnight Depends on catalyst and substrate

Optimization Data Example (From Coupling Studies)

Entry Temperature (°C) Solvent Base Yield (%) Notes
1 50 DMSO K₂CO₃ 39 Low yield at lower temp
3 70 DMSO K₂CO₃ 95 Optimal yield
5 110 DMSO K₂CO₃ 53 Decreased yield due to side reactions
9 70 DMSO K₃PO₄·3H₂O 77 Moderate yield

This table illustrates the importance of temperature and base selection in optimizing coupling reactions for substituted pyridines.

Summary of Advantages and Challenges

Aspect Advantages Challenges
Palladium-catalyzed coupling High selectivity, good yields Expensive catalysts, sensitivity to air/moisture
Copper-catalyzed coupling Cost-effective, broad substrate scope Control of halogen selectivity less precise
Metal-free methods Environmentally friendly, mild conditions Limited substrate scope, sometimes lower yields
Grignard-based aldehyde synthesis High purity intermediates, scalable Requires strict moisture control, inert atmosphere

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution, facilitated by pyridine’s electron-withdrawing nature. Key reactions include:

Aromatic Substitution with Amines
Reaction with primary/secondary amines yields 2-amino-6-(2,5-dimethylpyrrol-1-yl)pyridine derivatives. For example:

  • Conditions : K₂CO₃ (1.0 equiv), DMSO, 70°C, 24 hours .

  • Yield : 72–87% for mono-substituted products, with minimal disubstitution .

Halogen Exchange
Bromine can be replaced by iodine or chlorine under metal-free conditions using NaI or NaCl in polar aprotic solvents.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-catalyzed coupling reactions:

Reaction Type Catalyst System Conditions Products Yield Ref.
Suzuki-MiyauraPd(OAc)₂, K₂CO₃110°C, 24 hBiaryl derivatives65–78%
SonogashiraPd(OAc)₂, CuI, Et₃N110°C, 24 hAlkynylated pyridines70–82%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃100°C, 12 hN-Arylpyridines60–75%

Key Observations :

  • Regioselectivity : Bromine at position 2 shows higher reactivity than fluorine or chlorine at adjacent positions .

  • Steric Effects : The 2,5-dimethylpyrrole group minimally interferes with coupling at position 2 due to its orthogonal orientation .

Electrophilic Aromatic Substitution

The pyrrole moiety undergoes electrophilic substitution, though dimethyl groups deactivate the ring:

Nitration and Sulfonation

  • Limited reactivity observed due to steric hindrance from methyl groups.

  • Nitration : Requires HNO₃/H₂SO₄ under reflux, yielding mixed nitro derivatives.

Cyclization and Rearrangement

Formation of Polycyclic Systems
Reaction with α,β-unsaturated carbonyls via [4+2] cycloaddition generates fused pyrido-pyrrole systems :

  • Example : Reaction with methyl acrylate yields tetracyclic lactams (yield: 55–60%) .

Base-Mediated Rearrangements
K₂CO₃ in glycerol induces ring expansion of γ,δ-alkynyl oximes to pyridinol derivatives .

Functional Group Transformations

Reduction of Pyridine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, retaining the pyrrole substituent.

Oxidation

  • Pyrrole Ring : Resistant to oxidation under mild conditions.

  • Pyridine Ring : Peracid epoxidation is ineffective due to electron deficiency.

Scientific Research Applications

2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrrole and pyridine rings can interact with various biological receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 198209-31-3
  • Molecular Formula : C₁₁H₁₁BrN₂
  • Molar Mass : 251.12 g/mol
  • Physical Properties : Melting point = 104°C; Boiling point = 357.1°C (predicted); Density = 1.40 g/cm³ .

Structural Features :
The compound features a pyridine ring substituted at position 2 with bromine and at position 6 with a 2,5-dimethylpyrrole group. The pyrrole substituent introduces steric bulk and electron-donating effects, while the bromine serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This structural motif is pivotal in medicinal chemistry and materials science for constructing complex heterocycles .

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Substituent Comparison

Compound Name Substituents on Pyridine Electronic Effects
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Br (position 2); 2,5-dimethylpyrrole (position 6) Electron-donating (pyrrole), moderate steric hindrance
2-Bromo-3-methylpyridine (CAS 3430-17-9) Br (position 2); CH₃ (position 3) Electron-donating (methyl), minimal steric hindrance
2-Bromo-6-(trifluoromethyl)pyridine Br (position 2); CF₃ (position 6) Strong electron-withdrawing (CF₃), increased Br reactivity
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Br (imidazo[4,5-b]pyridine core) Electron-withdrawing (imidazole), hydrogen-bonding capability

Key Observations :

  • Trifluoromethyl substituents (e.g., in 2-Bromo-6-(trifluoromethyl)pyridine) enhance bromine’s electrophilicity, accelerating nucleophilic substitutions .
  • Imidazole -fused analogs (e.g., ) introduce hydrogen-bonding sites, improving solubility and biological target interactions .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

Compound Name Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C)
This compound 251.12 104 357.1 (predicted)
2-Bromo-3-methylpyridine 172.02 Not reported Not reported
2-Bromo-6-(trifluoromethyl)pyridine 225.99 49–50 Not reported
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one 242.08 Not reported Not reported

Key Observations :

  • The target compound’s higher melting point (104°C) compared to 2-Bromo-6-(trifluoromethyl)pyridine (49–50°C) suggests stronger intermolecular forces (e.g., π-π stacking) due to the planar pyrrole group .
  • The trifluoromethyl derivative’s lower melting point reflects disrupted crystallinity from the bulky CF₃ group .

Cross-Coupling Reactions :

  • The bromine in This compound participates in palladium-catalyzed couplings. Its pyrrole substituent may slow reactions slightly compared to electron-deficient analogs (e.g., CF₃-substituted derivatives) .
  • 2-Bromo-3-methylpyridine () undergoes faster substitutions due to reduced steric hindrance, making it a preferred substrate in high-throughput syntheses .

Biological Activity

2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10H10BrN3
  • Molecular Weight : 252.11 g/mol

The presence of the bromine atom and the pyrrole moiety contributes to its unique biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli25

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The compound also shows potential as an anticancer agent. Research indicates that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study evaluating the effects of this compound on cancer cell lines, the following findings were reported:

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)20Cell cycle arrest at G2/M phase

These findings indicate that the compound is effective in reducing cell viability in cancerous cells, suggesting its potential as a therapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
  • Cell Cycle Disruption : The compound has been observed to halt the cell cycle in specific phases, preventing further proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it can be prepared from 2-bromo-6-(bromomethyl)pyridine using alkylation or cross-coupling strategies. A reported method involves reacting 2-bromo-6-(bromomethyl)pyridine with 2,5-dimethylpyrrole under basic conditions, yielding the product as a colorless oil (91% yield). Purity is optimized via flash chromatography or selective crystallization. NMR (¹H, ¹³C) and mass spectrometry (ESI) are critical for verifying structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using chemical shift correlations (e.g., aromatic protons at δ 7.00–7.43 ppm, pyrrole protons at δ 5.91 ppm) and coupling constants (e.g., J = 7.6 Hz for pyridine protons) .
  • Mass Spectrometry (ESI) : Confirm molecular weight via [M + H]<sup>+</sup> at m/z = 370.3 .
  • IR Spectroscopy : Identify functional groups like C-Br (500–600 cm⁻¹) and pyrrole C-N stretches (≈1500 cm⁻¹).

Q. How can researchers distinguish this compound from structurally similar bromopyridine derivatives?

  • Methodological Answer : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate isomers. Compare retention times and fragmentation patterns with reference standards. X-ray crystallography (if crystalline) or NOESY NMR can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray data (e.g., Mo-Kα radiation, d < 0.8 Å).
  • Refinement in SHELXL : Apply restraints for disordered pyrrole or pyridine rings. Use the TWIN command if twinning is detected. Challenges include modeling thermal motion for bromine atoms (high ADPs) and resolving overlapping electron density in non-planar regions .
  • Validation : Check using PLATON (Rint < 5%) and CIF -check for geometry outliers .

Q. What computational methods are suitable for analyzing the non-planar geometry of the pyrrole-pyridine system?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitudes (θ) and phase angles (φ) for the pyrrole ring using atomic coordinates from crystallography. Software like Gaussian or ORCA can compute these via DFT (B3LYP/6-311++G** basis set) .
  • NBO Analysis : Evaluate hyperconjugation effects between pyrrole lone pairs and pyridine π-systems to explain conformational stability .

Q. How do competing reaction pathways during synthesis lead to by-products, and how can they be mitigated?

  • Methodological Answer :

  • By-Product Formation : Cross-coupling reactions (e.g., Negishi or Suzuki) may produce dimeric species or regioisomers. For example, excess ZnCl2 in Negishi couplings can precipitate undesired zinc complexes .
  • Mitigation : Use stoichiometric control (≤1.1 equiv. coupling reagent) and low-temperature conditions (−80°C) to suppress side reactions. Monitor via TLC or in situ FTIR .

Q. How can contradictions in NMR assignments between studies be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating <sup>1</sup>H-<sup>13</sup>C couplings. For example, the multiplet at δ 3.10–3.35 ppm corresponds to methylene protons adjacent to pyridine .
  • Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to confirm pyrrole N-environment shifts .

Q. What strategies enable the use of this compound as a ligand in catalytic systems?

  • Methodological Answer :

  • Coordination Studies : React with transition metals (e.g., Ru, Ni) in anhydrous THF. Monitor via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox potentials).
  • Catalytic Testing : Evaluate performance in C-C coupling reactions (e.g., Heck or Buchwald-Hartwig). Compare turnover numbers (TON) with control ligands like 2,2'-bipyridine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

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